3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride
CAS No.: 1049745-38-1
Cat. No.: VC3838167
Molecular Formula: C14H16ClN
Molecular Weight: 233.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049745-38-1 |
|---|---|
| Molecular Formula | C14H16ClN |
| Molecular Weight | 233.73 g/mol |
| IUPAC Name | 2-(3,4-dimethylphenyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C14H15N.ClH/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15;/h3-9H,15H2,1-2H3;1H |
| Standard InChI Key | PHAVUEGSQXAONE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CC=CC=C2N)C.Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC=CC=C2N)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride is systematically named as 2-(3,4-dimethylphenyl)aniline hydrochloride under IUPAC guidelines. The compound’s structure comprises a biphenyl backbone with methyl groups (-CH) at the 3' and 4' positions of one phenyl ring and an amine (-NH) group at the 2-position of the adjacent ring, protonated as a hydrochloride salt. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 233.73 g/mol | |
| CAS Registry Number | 1049745-38-1 | |
| SMILES Notation | CC1=C(C=C(C=C1)C2=CC=CC=C2N)C.Cl | |
| InChIKey | PHAVUEGSQXAONE-UHFFFAOYSA-N |
The hydrochloride salt enhances solubility in polar solvents, making it advantageous for synthetic applications.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride proceeds via a two-step protocol:
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Biphenyl Coupling: A Suzuki-Miyaura cross-coupling between 3,4-dimethylphenylboronic acid and 2-iodoaniline under palladium catalysis forms the biphenylamine scaffold. Typical conditions include tetrakis(triphenylphosphine)palladium(0) as a catalyst, potassium carbonate as a base, and ethanol as a solvent at 80°C .
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Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., ethanol or water) yields the hydrochloride salt, which is purified via recrystallization.
Industrial Manufacturing
Industrial production scales the aforementioned methodology, optimizing for yield (>85%) and purity (>98%). Continuous-flow reactors and automated crystallization systems minimize byproduct formation, ensuring compliance with pharmaceutical-grade standards. Challenges include managing exothermic reactions during salt formation and ensuring consistent particle size distribution for downstream applications.
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-rich aromatic rings undergo electrophilic substitution at positions ortho and para to the amine group. Nitration with nitric acid () and sulfonation with fuming sulfuric acid () introduce nitro (-NO) and sulfonic acid (-SOH) groups, respectively. Methyl substituents direct incoming electrophiles to the less hindered positions, moderating reaction rates .
Redox Transformations
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Oxidation: Strong oxidizing agents like potassium permanganate () convert the amine to a nitroso (-NO) or nitro derivative, though over-oxidation risks degrading the biphenyl framework.
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Reduction: Catalytic hydrogenation (H, Pd/C) reduces the amine to a secondary amine, enabling further functionalization .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s rigid biphenyl structure and amine functionality make it a precursor to kinase inhibitors and GPCR modulators. For example, it serves in the synthesis of analogs targeting serotonin receptors, leveraging its ability to mimic endogenous neurotransmitter scaffolds .
Materials Science
In organic electronics, derivatives of 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride act as hole-transporting materials in perovskite solar cells, achieving power conversion efficiencies >15% due to enhanced charge mobility.
Comparative Analysis with Structural Analogs
The dual methyl groups in 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride enhance steric hindrance and electron-donating effects, favoring applications requiring tailored electronic properties .
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